While the provided literature does not detail the specific synthesis of N-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)-1-piperazinecarboxamide, the synthesis of a series of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides is described. [] This suggests that the target compound was likely synthesized using a similar approach, potentially involving the reaction of a 4-fluorophenyl-substituted piperazine derivative with an appropriate isocyanate or carbamoyl chloride.
Research suggests that N-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)-1-piperazinecarboxamide exhibits anti-allergic activity through the inhibition of histamine binding to H1 receptors. [] This compound has demonstrated an IC50 of 310 nM for the inhibition of tritiated mepyramine binding to H1 histaminic receptors isolated from guinea pig cerebral cortex. [] This suggests a competitive mechanism of action where the compound competes with histamine for binding sites on H1 receptors.
The primary application for N-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)-1-piperazinecarboxamide explored in the provided literature is in anti-allergy research. [] In the passive foot anaphylaxis (PFA) assay, an IgE-mediated model used to identify compounds with anti-allergic activity, this compound demonstrated notable activity. []
CAS No.: 5208-59-3
CAS No.: 3338-55-4
CAS No.: 26404-66-0
CAS No.: 1460-97-5
CAS No.: 2102-58-1
CAS No.: